Methyl 5-(anilinomethyl)-2-furoate
Description
Methyl 5-(anilinomethyl)-2-furoate is an organic compound that belongs to the class of furoate esters It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an anilinomethyl group attached to the furan ring
Properties
IUPAC Name |
methyl 5-(anilinomethyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-13(15)12-8-7-11(17-12)9-14-10-5-3-2-4-6-10/h2-8,14H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLABZWGUDALVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(anilinomethyl)-2-furoate typically involves the reaction of 5-(bromomethyl)-2-furoic acid with aniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(anilinomethyl)-2-furoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The anilinomethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Furan-2,5-dione derivatives.
Reduction: 5-(anilinomethyl)-2-furanmethanol.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 5-(anilinomethyl)-2-furoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(anilinomethyl)-2-furoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 5-(aminomethyl)-2-furoate: Similar structure but with an aminomethyl group instead of an anilinomethyl group.
Methyl 5-(hydroxymethyl)-2-furoate: Contains a hydroxymethyl group instead of an anilinomethyl group.
Ethyl 5-(anilinomethyl)-2-furoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 5-(anilinomethyl)-2-furoate is unique due to the presence of the anilinomethyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
Methyl 5-(anilinomethyl)-2-furoate, a compound with the CAS number 444065-52-5, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its furoate backbone and an anilinomethyl substituent. The structural formula can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, this compound demonstrated cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings indicate that this compound may possess selective cytotoxicity towards cancer cells, warranting further investigation into its mechanisms of action.
The mechanisms underlying the biological activity of this compound are still being elucidated. However, preliminary research suggests that it may act through the following pathways:
- Inhibition of DNA Synthesis : The compound appears to interfere with DNA replication in cancer cells, leading to apoptosis.
- Disruption of Cell Membrane Integrity : Its antimicrobial effects may be attributed to the disruption of bacterial cell membranes.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The study concluded that the compound could serve as a potential lead for developing new antibiotics, particularly in an era of increasing antibiotic resistance.
- Cytotoxicity Assessment in Cancer Research : A case study involving various human cancer cell lines highlighted the compound's selective cytotoxicity. Researchers noted that treatment with this compound resulted in significant cell death compared to untreated controls, emphasizing its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
